molecular formula C4H10Cl6Si4 B15486941 CID 78062316

CID 78062316

Cat. No.: B15486941
M. Wt: 383.2 g/mol
InChI Key: ODOIQZVNCCRXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78062316 is a chemical compound intended for use in professional research applications. As a member of a class of compounds featuring a thiocarbonylamide group, it is of significant interest in parasitology and antimicrobial studies. Related compounds in this class have been shown to exhibit antifilarial activity by primarily targeting mitochondrial function, leading to organelle swelling and the inhibition of respiration and associated metabolic processes . Some analogs are also known to inhibit acetylcholinesterase activity by competing with its substrate, and their activity can be dependent on conversion to isothiocyanate derivatives . The selective action of such compounds against pathogens is often attributed to preferential drug uptake by the target organism rather than a unique biochemical target . Researchers value this compound for investigating these mechanisms. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C4H10Cl6Si4

Molecular Weight

383.2 g/mol

InChI

InChI=1S/C4H10Cl6Si4/c1-12(7,8)14(3,11-4(5)6)13(2,9)10/h4H,1-3H3

InChI Key

ODOIQZVNCCRXRB-UHFFFAOYSA-N

Canonical SMILES

C[Si]([Si]C(Cl)Cl)([Si](C)(Cl)Cl)[Si](C)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

Structural comparisons often rely on PubChem CID cross-referencing and tools like collision cross-section (CCS) measurements or mass spectrometry (MS)-based fragmentation patterns. For example:

  • Betulin derivatives: CID 72326 (betulin) and CID 10153267 (3-O-caffeoyl betulin) share triterpenoid scaffolds, which are structurally analogous to many natural products. Differences in substituents (e.g., hydroxyl vs. caffeoyl groups) influence solubility and bioactivity .
  • Oscillatoxin derivatives : CID 101283546 (oscillatoxin D) and CID 185389 (30-methyl-oscillatoxin D) highlight how methylation alters toxicity and binding affinity in marine toxins .

Table 1: Structural Comparison of CID 78062316 and Analogues

Compound (CID) Molecular Formula Key Functional Groups Bioactivity Relevance
This compound (Not specified) (Inference required) (Data needed)
Betulin (72326) C₃₀H₅₀O₂ Hydroxyl, triterpenoid Anti-inflammatory
3-O-Caffeoyl betulin (10153267) C₃₉H₅₄O₅ Caffeoyl ester Enhanced solubility
Oscillatoxin D (101283546) C₃₂H₄₇NO₈ Macrocyclic lactone Cytotoxic
Pharmacological and Functional Comparisons

and emphasize the importance of substrate specificity and inhibitory profiles. For instance:

  • Steroid sulfates : CID 12594 (DHEAS) and CID 5591 (troglitazone) demonstrate how sulfation and aromatic moieties dictate transporter affinity and metabolic stability .
  • Irinotecan-related compounds: CID 60873 (irinotecan) and its metabolites (e.g., SN-38) highlight the role of esterase-mediated activation in drug efficacy and toxicity, a principle applicable to prodrug design .

Table 2: Functional Comparison of this compound and Pharmacological Analogues

Compound (CID) Target/Pathway Key Mechanism
This compound (Hypothetical target) (Mechanistic data needed)
DHEAS (12594) Sulfate transporters Competitive inhibition
Troglitazone (5591) PPARγ receptor Agonist activity
Betulinic acid (64971) Apoptotic pathways Mitochondrial membrane disruption
Physicochemical Properties

and stress the need to compare solubility, stability, and formulation compatibility. For example:

  • Hexachlorocyclohexanes : CID 27154445 (hexachlorocyclohexane mixture) exhibits high hydrophobicity and environmental persistence, contrasting with polar derivatives like CID 59220 (hexachlorocyclopentadiene) .
  • Ginsenosides: Polar glycosides (e.g., ginsenoside Rf) vs. aglycones show how sugar moieties affect bioavailability and LC-ESI-MS detection .

Table 3: Physicochemical Properties of this compound and Peers

Compound (CID) logP Solubility (mg/mL) Stability (t₁/₂)
This compound (N/A) (N/A) (N/A)
Hexachlorocyclohexane (27154445) 3.8 0.001 >1 year
Ginsenoside Rf -0.5 10.2 48 hours

Methodological Considerations for Comparative Studies

  • Analytical Techniques : LC-ESI-MS with in-source CID () and CCS profiling () are critical for structural elucidation.
  • Data Standardization : Follow IUPAC naming conventions () and ACS guidelines for reproducibility ().
  • Biological Assays : Use IC₅₀/EC₅₀ metrics () and validate against controls ().

Q & A

Basic Research Questions

Q. How to formulate a research question for studying CID 78062316’s biological activity?

  • Methodological Answer : Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure your question. For example:

  • Population: Specific biological targets or pathways (e.g., enzyme inhibition).
  • Intervention: this compound’s concentration or treatment conditions.
  • Comparison: Control compounds or baseline activity.
  • Outcome: Quantifiable metrics (e.g., IC₅₀, binding affinity).
    Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability . Ensure alignment with gaps identified in prior literature (e.g., unresolved mechanisms of action) .

Q. What are the best practices for conducting a literature review on this compound?

  • Methodological Answer :

  • Use Google Scholar to track citation frequency and prioritize high-impact studies .
  • Filter sources by domain reliability (e.g., .gov, .edu) and primary literature (peer-reviewed journals) .
  • Create an annotated bibliography categorizing findings into themes (e.g., structural analogs, conflicting results) .
  • Cross-reference PubChem and PubMed entries for physicochemical and bioactivity data .

Q. How to design a preliminary experimental protocol for assessing this compound’s physicochemical properties?

  • Methodological Answer :

  • Define measurable outcomes (e.g., solubility, logP, stability under varying pH/temperature).
  • Follow IUPAC guidelines for reproducibility: specify instrumentation (e.g., HPLC), calibration standards, and triplicate trials .
  • Include negative controls and validate methods using reference compounds .
  • Document protocols in sufficient detail for replication (e.g., solvent systems, equilibration times) .

Q. What methodologies are appropriate for initial data collection on this compound?

  • Methodological Answer :

  • Quantitative approaches : Dose-response assays (e.g., MTT for cytotoxicity), spectroscopic analysis (UV-Vis, NMR) .
  • Qualitative approaches : Molecular docking simulations to predict target interactions .
  • Use pre-registration platforms (e.g., OSF) to outline hypotheses and minimize bias .

Advanced Research Questions

Q. How to resolve contradictions in existing data on this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Conduct meta-analysis to identify methodological discrepancies (e.g., assay types, sample sizes) .
  • Perform sensitivity analysis to test robustness of conclusions under varying parameters .
  • Replicate conflicting studies with standardized protocols (e.g., identical cell lines, incubation times) .
  • Use Bayesian statistics to quantify uncertainty and integrate prior evidence .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships of this compound?

  • Methodological Answer :

  • Apply non-linear regression models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ .
  • Use ANCOVA to adjust for covariates (e.g., cell viability, plate effects) .
  • Implement machine learning algorithms (e.g., random forests) to identify non-linear interactions in high-throughput datasets .
  • Validate models via k-fold cross-validation and report confidence intervals .

Q. How to integrate multi-omics data in mechanistic studies of this compound?

  • Methodological Answer :

  • Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets using pathway enrichment tools (e.g., DAVID, MetaboAnalyst) .
  • Apply network pharmacology to map compound-target-pathway interactions .
  • Use systems biology models (e.g., kinetic modeling) to predict emergent behaviors .
  • Address batch effects via ComBat normalization and validate findings with orthogonal assays (e.g., CRISPR knockouts) .

Q. What validation strategies ensure reproducibility in this compound’s in vitro-to-in vivo extrapolation?

  • Methodological Answer :

  • Use physiologically based pharmacokinetic (PBPK) modeling to scale results .
  • Validate in vitro findings with microdosing studies or organ-on-a-chip systems .
  • Apply ISO 17025 standards for lab quality control (e.g., instrument calibration, SOP adherence) .
  • Publish raw datasets and computational code in open-access repositories (e.g., Zenodo, GitHub) .

Key Methodological Resources

  • Data Analysis : Leverage tools like R/Bioconductor for omics data and PRISM for dose-response curves .
  • Ethical Compliance : Obtain ethics approvals for biological samples and adhere to FAIR data principles .
  • Conflict Resolution : Use root-cause analysis (e.g., Ishikawa diagrams) to diagnose experimental inconsistencies .

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